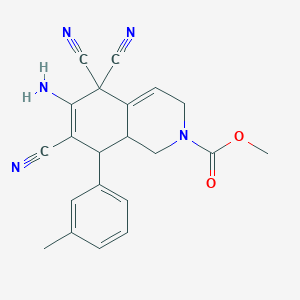![molecular formula C23H21N3O B331223 7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B331223.png)
7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylphenyl and a pyridin-2-ylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .
化学反応の分析
Types of Reactions
7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
科学的研究の応用
7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
作用機序
The mechanism of action of 7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic activities. Additionally, its structure allows it to intercalate into DNA, disrupting cellular processes and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
- 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
- 7-[(2,3-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol .
Uniqueness
Compared to similar compounds, 7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL exhibits unique properties due to the presence of the dimethylphenyl group, which enhances its lipophilicity and potential biological activity. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets .
特性
分子式 |
C23H21N3O |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
7-[(2,5-dimethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H21N3O/c1-15-8-9-16(2)19(14-15)22(26-20-7-3-4-12-24-20)18-11-10-17-6-5-13-25-21(17)23(18)27/h3-14,22,27H,1-2H3,(H,24,26) |
InChIキー |
SMVGLVQESZULKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propyl 2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331141.png)

![2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B331146.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331147.png)

![5-methyl-N-(3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B331150.png)

![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B331154.png)
![11-(4-isopropoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331155.png)


![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-chlorophenyl)quinoline](/img/structure/B331161.png)
![Methyl 3-{[3-(4-chlorophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B331162.png)
